molecular formula C17H22N2O5S B421430 ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 299962-40-6

ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B421430
CAS No.: 299962-40-6
M. Wt: 366.4g/mol
InChI Key: MXDONPPSVOHUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C17H22N2O5S . This compound is notable for its unique structure, which includes a morpholine ring, a benzothiophene core, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the acetylation of the amine group. The final step involves esterification to form the ethyl ester .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene core or the morpholine ring.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

ETHYL 2-[(2-MORPHOLINOACETYL)AMINO]-7-OXO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and morpholine-containing compounds. Similar compounds include:

    Benzothiophene derivatives: Known for their diverse biological activities and applications in drug discovery.

    Morpholine derivatives: Widely used in pharmaceuticals and agrochemicals for their versatile chemical properties.

What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical reactivity .

Properties

CAS No.

299962-40-6

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4g/mol

IUPAC Name

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H22N2O5S/c1-2-24-17(22)14-11-4-3-5-12(20)15(11)25-16(14)18-13(21)10-19-6-8-23-9-7-19/h2-10H2,1H3,(H,18,21)

InChI Key

MXDONPPSVOHUGF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CN3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.